Product packaging for Hydrogen fluoridecollidine(Cat. No.:CAS No. 45725-47-1)

Hydrogen fluoridecollidine

Cat. No.: B1461758
CAS No.: 45725-47-1
M. Wt: 141.19 g/mol
InChI Key: IDKGEEJHKVNSCI-UHFFFAOYSA-N
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Description

Overview of Hydrogen Fluoride-Organic Base Complexes in Academic Research

Hydrogen fluoride (B91410) (HF) is a fundamental reagent for introducing fluorine into organic molecules. wikipedia.orgbeilstein-journals.org However, anhydrous HF is a low-boiling, corrosive, and hazardous gas, making it difficult to handle in a standard laboratory setting. wikipedia.org To mitigate these challenges, researchers have long utilized complexes of hydrogen fluoride with organic bases. These complexes, such as those formed with pyridine (B92270) (e.g., Olah's reagent) or triethylamine (B128534), are typically liquids at room temperature, which simplifies their handling and application. fluorine1.ruchinesechemsoc.org

The formation of these complexes moderates the extreme reactivity of HF, often leading to more selective fluorination reactions and reducing the occurrence of undesirable side reactions like polymerization or charring. fluorine1.ru The organic base acts as a hydrogen bond acceptor, creating a stable, liquid reagent that serves as a convenient source of nucleophilic fluoride. chinesechemsoc.orgresearchgate.net These HF-base systems are widely employed in various transformations, including the hydrofluorination of unsaturated compounds (alkenes and alkynes) and the conversion of alcohols to alkyl fluorides. fluorine1.ru The choice of the organic base is critical, as its basicity, steric properties, and nucleophilicity can significantly influence the reactivity and selectivity of the resulting fluorinating agent. chinesechemsoc.orgresearchgate.net

Significance of Collidine as a Proton Acceptor in Fluorine Chemistry

Collidine, specifically the symmetric isomer 2,4,6-trimethylpyridine, is a particularly significant organic base in fluorine chemistry. cymitquimica.comchemicalbook.com Its primary importance stems from its properties as a sterically hindered, non-nucleophilic base. fu-berlin.de The three methyl groups on the pyridine ring shield the nitrogen atom, which reduces its nucleophilicity while maintaining its capacity to act as a "proton scavenger." fu-berlin.de This characteristic is highly advantageous in reactions where the base should sequester a proton (like liberated HF) without interfering with other reactive centers in the substrate or catalyst.

In the context of hydrofluorination, the addition of collidine can increase the total yield of the reaction product. fluorine1.ru Its ability to form stable complexes with HF allows for controlled delivery of the fluoride nucleophile. fu-berlin.defigshare.com Detailed low-temperature NMR studies have characterized the formation of a series of well-defined hydrogen-bonded complexes between collidine and HF, including 1:1, 1:2, and 1:3 ratios (collidine:HF). fu-berlin.defigshare.com These studies reveal a pathway of proton transfer from fluorine to the nitrogen atom of collidine, forming structures ranging from a molecular complex (ColHF) to ionic pairs like collidinium hydrogen difluoride ([ColH]⁺[FHF]⁻). fu-berlin.defigshare.com This fundamental understanding of the interaction between collidine and HF underscores its role as a sophisticated tool for modulating acidity and reactivity in fluorination chemistry.

Historical Context of Collidine-Hydrogen Fluoride Complex Research

The use of hydrogen fluoride complexes with organic bases has a well-established history, with reagents like HF-Pyridine becoming commonplace in organic synthesis. fluorine1.ru The exploration of collidine as the base component represents a more refined development in this area. While early research focused on more common bases like pyridine and triethylamine, the unique benefits of sterically hindered bases led to investigations into compounds like collidine.

Significant progress in understanding the specific nature of the hydrogen fluoride-collidine complex was made in the early 2000s. A key 2003 study utilized low-temperature NMR spectroscopy to identify and characterize the various stable complexes formed between collidine and hydrogen fluoride. fu-berlin.defigshare.com This research provided concrete spectroscopic evidence for the structures of these complexes, moving beyond empirical observations to a detailed molecular-level understanding. This work established a firm scientific basis for the use of HF-collidine, explaining how its structure and the stepwise formation of different complexes influence its behavior in chemical reactions. These foundational studies have paved the way for its application in more complex and sensitive synthetic methodologies where precise control of basicity and nucleophilicity is paramount.

Physicochemical and Spectroscopic Data

The hydrogen fluoride-collidine complex is characterized by specific physical properties and has been extensively studied using spectroscopic methods, particularly NMR.

Physicochemical Properties of Hydrogen Fluoride-Collidine

PropertyValue
CAS Number 45725-47-1
Molecular Formula C₈H₁₂FN
Molecular Weight 141.19 g/mol
Synonyms 2,4,6-Collidine hydrogen fluoride, 2,4,6-Trimethylpyridine hydrogen fluoride

Table 1: General physicochemical properties of the 1:1 hydrogen fluoride-collidine complex. cymitquimica.comchemicalbook.comsigmaaldrich.com

NMR Spectroscopic Data for Collidine-HF Complexes

Low-temperature NMR spectroscopy has been instrumental in characterizing the various species present in solutions of collidine and HF. The following table summarizes key data from these studies, which were conducted in a CDF₃/CDF₂Cl solvent mixture. fu-berlin.defigshare.com

ComplexStoichiometry (Col:HF)1H Chemical Shift (δ, ppm)19F Chemical Shift (δ, ppm)Key Scalar Coupling Constants (Hz)Structural Description
ColHF 1:1~18.2~ -160¹J(¹⁵N,¹H) increases with lower temp.; ¹J(¹⁹F,¹H) changes with temp.Intermediate between molecular and zwitterionic
[ColHFHCol]⁺[FHF]⁻ 2:3---Contact ion pair
[ColH]⁺[FHF]⁻ 1:2~16.6 (Col-H⁺)~ -147¹J(¹⁹F,¹H) ≈ 122; ²J(¹⁹F,¹⁵N) ≈ 95Ionic salt with strong F-H···N⁺ hydrogen bond
[ColH]⁺[F(HF)₂]⁻ 1:3~15.9 (Col-H⁺)~ -149 (terminal F); ~ -182 (central F)¹J(¹⁹F,¹H) ≈ 480 (terminal); ²J(¹⁹F,¹⁹F) ≈ 60Ionic pair with one FHN and two FHF hydrogen bonds

Table 2: Summary of low-temperature NMR data for various hydrogen fluoride-collidine complexes, demonstrating the evolution of the proton's position between the fluorine and nitrogen atoms. fu-berlin.defigshare.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12FN B1461758 Hydrogen fluoridecollidine CAS No. 45725-47-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylpyridine;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKGEEJHKVNSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C)C.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660209
Record name 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45725-47-1
Record name 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure and Intermolecular Interactions in Collidine Hydrogen Fluoride Systems

Structural Elucidation and Stoichiometry of Collidine-Hydrogen Fluoride (B91410) Complexes

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in identifying and characterizing the various complexes formed between collidine and hydrogen fluoride in solution. By working in a suitable solvent like a CDF₃/CDF₂Cl mixture at temperatures below 140 K, researchers can achieve a slow proton and hydrogen bond exchange regime, allowing for the direct observation of distinct species. nih.gov These studies have revealed that the composition of the collidine-HF mixture is not limited to a simple 1:1 adduct but includes a variety of stable, hydrogen-bonded complexes with different stoichiometric ratios. nih.govacs.org

The stoichiometry of the collidine to hydrogen fluoride ratio critically dictates the nature of the resulting complex. Spectroscopic evidence has confirmed the existence of at least four distinct complexes in solution: 1:1, 2:3, 1:2, and 1:3. nih.govfu-berlin.de

1:1 Complex (ColHF): This is the simplest adduct formed. It is characterized by a single, very strong hydrogen bond between the nitrogen atom of collidine and the hydrogen atom of HF. nih.gov

1:2 Complex ([ColH]⁺[FHF]⁻): In this complex, a proton transfer from HF to collidine is complete. This results in the formation of a collidinium cation ([ColH]⁺) and a hydrogen difluoride (or bifluoride) anion ([FHF]⁻). The two ions are held together as an ionic salt, which features a strong hydrogen bond between the collidinium proton and the bifluoride anion. nih.govacs.org

1:3 Complex ([ColH]⁺[F(HF)₂]⁻): This species is also an ionic pair. It consists of a collidinium cation and a dihydrogen trifluoride anion ([F(HF)₂]⁻). This anion is characterized by one central fluorine atom hydrogen-bonded to two HF molecules, resulting in a structure with one N-H···F and two F-H···F hydrogen bonds. nih.gov

2:3 Complex ([ColHFHCol]⁺[FHF]⁻): This is a more intricate structure identified as a contact ion pair. It features a cation where two collidine molecules are bridged by a proton and an HF molecule, paired with a bifluoride anion. nih.govacs.org

Table 1: Stoichiometry and Description of Collidine-Hydrogen Fluoride Complexes
Stoichiometric Ratio (Collidine:HF)Formula/RepresentationDescription
1:1ColHFA molecular complex with a strong N-H···F hydrogen bond. nih.gov
1:2[ColH]⁺[FHF]⁻An ionic salt composed of a collidinium cation and a bifluoride anion. nih.gov
1:3[ColH]⁺[F(HF)₂]⁻An ionic pair containing a collidinium cation and a dihydrogen trifluoride anion. nih.gov
2:3[ColHFHCol]⁺[FHF]⁻A contact ion pair featuring a complex cation of two collidine molecules bridged by H⁺ and HF, and a bifluoride anion. nih.gov

The hydrogen bonding within collidine-HF systems is intricate, with the N-H···F interaction being of primary importance. The geometry, strength, and dynamics of these bonds are highly sensitive to the complex's stoichiometry and the surrounding environment.

The strength of the hydrogen bonds in these complexes is evidenced by scalar coupling constants measured across the bonds using multinuclear NMR spectroscopy. These couplings provide direct insight into the covalent character of the hydrogen bond. nih.govacs.org

In the 1:1 complex, an exceptionally large two-bond coupling constant between fluorine and nitrogen (²J_FN_) of approximately 96 Hz is observed. acs.org This large value is indicative of significant electron density being shared across the N···F distance, mediated by the bridging proton, and confirms the presence of a very strong, low-barrier hydrogen bond. acs.orgfu-berlin.de The one-bond couplings, ¹J_FH_ and ¹J_HN_, are highly dependent on temperature, reflecting the changing position of the proton within the bond. acs.org

For the ionic complexes like [ColH]⁺[FHF]⁻, the N-H···F interaction is between the collidinium cation and the bifluoride anion. The properties of the hydrogen bonds within the anionic clusters, such as [FHF]⁻ and [F(HF)₂]⁻, have also been characterized, showing strong F···H···F interactions. nih.govuni-regensburg.de

Table 2: Selected NMR Scalar Coupling Constants for the 1:1 Collidine-HF Complex
Coupling ConstantValue (Hz)Significance
²J_FN~96 HzIndicates a very strong hydrogen bond with significant covalent character. acs.org
¹J_FH_Temperature-dependentVaries as the proton position shifts within the hydrogen bond. acs.org
¹J_HN_Temperature-dependentVaries as the proton position shifts within the hydrogen bond. acs.org

The position of the proton in the N···H···F bridge is a key feature of these systems. In the 1:1 complex, the structure is intermediate between a purely molecular complex (Col···H-F) and a zwitterionic salt (Col⁺-H···F⁻). nih.govacs.org The exact position of the proton is highly sensitive to temperature and solvent polarity. acs.org At higher temperatures (e.g., 200 K), the proton is located closer to the fluorine atom. As the temperature is lowered, the proton shifts towards the center of the hydrogen bond, and at the lowest temperatures, it is nearly equidistant between the nitrogen and fluorine atoms. acs.org This dynamic behavior is characteristic of a low-barrier hydrogen bond, where the energy difference between the two potential tautomeric forms is very small. fu-berlin.de

In the 1:2 complex, [ColH]⁺[FHF]⁻, the situation is clearer: the proton has been fully transferred to the collidine base, forming a stable collidinium cation. The dynamics in this system are dominated by the behavior of the [FHF]⁻ anion, which undergoes rapid reorientation. The activation energy for this reorientation is approximately 5 kcal mol⁻¹, a process that makes the two fluorine atoms chemically and magnetically equivalent on the NMR timescale. nih.govacs.org

The concept of symmetry is particularly relevant for the bifluoride anion, [FHF]⁻, found in the 1:2 and 2:3 complexes. In the gas phase, the isolated [FHF]⁻ anion is known to be linear and centrosymmetric (D∞h symmetry), representing one of the strongest and shortest known hydrogen bonds. wikipedia.org The proton is located exactly at the midpoint between the two fluorine atoms, making it a classic example of a single-well, symmetric hydrogen bond. wikipedia.orgresearchgate.net

Within the [ColH]⁺[FHF]⁻ complex in solution, while the anion is subject to interactions with the cation and solvent, it retains a high degree of symmetry dynamically. The rapid reorientation of the anion averages the environments of the two fluorine atoms, leading to their equivalence in NMR spectra, which reflects this dynamic symmetry. nih.gov

Characterization of Hydrogen Bonding Networks

Computational and Theoretical Investigations of Collidine-Hydrogen Fluoride Interactions

Computational chemistry provides powerful tools to complement experimental findings and offer deeper insights into the interactions within collidine-hydrogen fluoride systems. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the structures, energies, and spectroscopic properties of these complexes. nih.govnih.gov

Theoretical studies can calculate potential energy surfaces for the proton transfer process, helping to rationalize the temperature-dependent position of the proton in the 1:1 complex. fu-berlin.de These calculations can map the transition from a molecular structure to a zwitterionic one, identifying the low energy barrier that allows the proton to move easily between the nitrogen and fluorine atoms.

Furthermore, computational methods are crucial for interpreting the experimental NMR data. Calculations of NMR scalar coupling constants can be correlated with experimental values to validate the proposed structures and hydrogen bond geometries. nih.govnih.gov For instance, theoretical models can explain the observed sign change of the ¹J_FH_ coupling constant as the F···H distance increases and the proton shifts closer to the nitrogen atom. nih.govacs.org These computational approaches confirm the covalent character of the strong hydrogen bonds and help to quantify the electron density transfer from the base to the acid upon complex formation.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structures

Ab initio and DFT calculations have provided profound insights into the geometries of hydrogen fluoride-collidine complexes. These theoretical studies are crucial for understanding the nature of the hydrogen bonds, which can range from conventional hydrogen bonding to proton-shared and ion-pair configurations.

One notable investigation focused on the 3:1 FH:collidine complex using ab initio EOM-CCSD calculations with an MP2/6-31+G(d,p) optimized geometry. csic.essigmaaldrich.comnih.gov The study revealed that the isolated equilibrium 3:1 FH:collidine complex adopts a perpendicular structure. csic.essigmaaldrich.comnih.gov In this arrangement, the primary Fa-Ha-N hydrogen bond is characterized as being on the ion-pair side of a proton-shared bond, indicating a significant degree of proton transfer from the fluorine to the nitrogen atom. csic.essigmaaldrich.comnih.gov

The structural parameters of these complexes are highly dependent on the level of theory and the basis set used in the calculations. The table below summarizes key structural features of the 3:1 FH:collidine complex from computational studies.

ComplexMethodParameterValue
3:1 FH:collidineMP2/6-31+G(d,p)Structure TypePerpendicular
3:1 FH:collidineEOM-CCSDFa-Ha-N H-bondIon-pair side of proton-shared
3:1 FH:collidine-Optimized Fa-Ha distance1.80 Å

These theoretical models provide a foundational understanding of the geometric arrangements that dictate the intermolecular forces at play in these complex systems. The perpendicular structure of the 3:1 complex is a key finding that influences its spectroscopic and dynamic properties. csic.essigmaaldrich.comnih.gov

Simulation of Proton Transfer Pathways and Potential Energy Surfaces

The simulation of proton transfer pathways and the characterization of potential energy surfaces (PES) are critical for understanding the dynamics of the collidine-hydrogen fluoride system. The transition from a hydrogen-bonded complex to an ion pair involves the movement of the proton along the hydrogen bond coordinate, and computational studies can map the energy landscape of this process.

In the 3:1 FH:collidine complex, theoretical calculations suggest that the solvent plays a crucial role in promoting further proton transfer. csic.essigmaaldrich.comnih.gov Specifically, the solvent environment facilitates the transfer of the proton from the fluorine atom (Fa) to the nitrogen atom across the Fa-Ha-N hydrogen bond. csic.essigmaaldrich.comnih.gov Simultaneously, proton transfer is also promoted from the other fluorine atoms (Fb) to Fa across the two equivalent Fb-Hb-Fa hydrogen bonds. csic.essigmaaldrich.comnih.gov

While detailed potential energy surface calculations specifically for the collidine-HF system are not extensively available in the provided literature, studies on analogous systems provide a framework for understanding these pathways. For instance, computational studies on other hydrogen-bonded complexes have successfully mapped the potential energy curves, identifying the transition states and calculating the energy barriers for proton transfer. These studies often reveal a double-well potential, with the relative stability of the wells corresponding to the molecular and ion-pair forms of the complex. The height of the barrier between these wells is a critical parameter that governs the rate of proton transfer.

For the collidine-HF system, the strong basicity of collidine and the acidity of HF suggest that the potential energy surface would be characterized by a low barrier for proton transfer, particularly in polar solvents. The equilibrium position of the proton would be highly sensitive to the environment, shifting towards the nitrogen atom with increasing solvent polarity.

Theoretical Predictions of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts and spin-spin coupling constants, which can then be compared with experimental data to validate the theoretical models. For the hydrogen fluoride-collidine system, the calculation of coupling constants across the hydrogen bonds provides a sensitive probe of the proton's position and the nature of the intermolecular interaction.

Ab initio EOM-CCSD calculations have been employed to compute the one- and two-bond coupling constants across the hydrogen bonds in the 3:1 FH:collidine complex. csic.essigmaaldrich.comnih.gov These calculations have shown that the computed coupling constants for proton-transferred perpendicular geometries are consistent with experimental values obtained for the complex in solution. csic.essigmaaldrich.comnih.gov This agreement lends strong support to the theoretically predicted perpendicular structure. csic.essigmaaldrich.comnih.gov

The following table presents a comparison of experimentally observed and theoretically calculated NMR spectroscopic data for various collidine-HF complexes.

ComplexParameterExperimental Value (Hz)Theoretical Value (Hz)Method
3:1 FH:collidine2hJ(Fa-N)-Smaller absolute value (compared to FH:NH3)EOM-CCSD
3:1 FH:collidine2hJ(Fb-Fa)-Greater value (compared to FH:NH3)EOM-CCSD

The calculated coupling constants, particularly the two-bond coupling between the fluorine atoms (2hJ(Fb-Fa)) and the fluorine and nitrogen atoms (2hJ(Fa-N)), are highly sensitive to the geometry of the hydrogen bonds and the extent of proton transfer. csic.essigmaaldrich.comnih.gov The positive value of 2hJ(Fb-Fa) reflects a short Fb-Fa distance and partial proton transfer from Fb to Fa. csic.essigmaaldrich.comnih.gov In contrast, the smaller absolute value of 2hJ(Fa-N) in the collidine complex compared to the ammonia (B1221849) complex is consistent with the structural characteristics of the Fa-Ha-N hydrogen bond. csic.essigmaaldrich.comnih.gov These theoretical predictions of spectroscopic parameters are invaluable for interpreting experimental NMR spectra and for refining our understanding of the structure and dynamics of hydrogen fluoride-collidine systems.

Advanced Spectroscopic Characterization of Collidine Hydrogen Fluoride Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Hydrogen Bonds

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the detailed investigation of hydrogen bonds in chemical systems. fu-berlin.de In the context of collidine-hydrogen fluoride (B91410) complexes, NMR provides unparalleled insight into the structure, dynamics, and electronic properties of the N···H···F hydrogen bridge. nih.govacs.org By analyzing various NMR parameters such as chemical shifts, scalar coupling constants, and isotope effects, it is possible to map the potential energy surface of the proton transfer coordinate and characterize the nature of the hydrogen bond, ranging from a classical covalent hydrogen bond to a zwitterionic structure. nih.govacs.org

Low-Temperature and Variable-Temperature NMR Studies

A significant challenge in the NMR study of hydrogen-bonded systems is the rapid exchange of protons and the hydrogen bonds themselves, which often leads to averaged signals at room temperature. fu-berlin.de To overcome this, low-temperature (LT) and variable-temperature (VT) NMR studies are employed. By using specialized solvents like Freon mixtures (e.g., a combination of CDF₃ and CDF₂Cl), which remain liquid down to temperatures as low as 90-100 K, it is possible to reach the slow-exchange regime. nih.govacs.orgfu-berlin.de In this regime, the lifetimes of individual hydrogen-bonded species become long enough on the NMR timescale to allow for their distinct observation and characterization. nih.govacs.orgacs.org Studies on collidine-HF complexes have been successfully conducted in a CDF₃/CDF₂Cl solvent mixture in the temperature range of 94-170 K, allowing for the identification of four distinct hydrogen-bonded complexes with 1:1, 2:3, 1:2, and 1:3 stoichiometries. nih.govacs.org

The chemical shifts (δ) and scalar coupling constants (J) of nuclei involved in a hydrogen bond are exquisitely sensitive to the geometry of the bond and the position of the bridging proton. nih.govacs.org Variable-temperature NMR experiments reveal significant changes in these parameters for collidine-HF complexes, reflecting shifts in the equilibrium geometry of the hydrogen bond. nih.govacs.org

For the 1:1 collidine-HF complex, the NMR parameters are strongly dependent on temperature. nih.govacs.org As the temperature is lowered, the proton involved in the N···H···F bridge shifts its position. At higher temperatures, the proton is located closer to the fluorine atom, characteristic of a molecular complex. acs.org As the temperature decreases, the proton moves towards the center of the hydrogen bond, indicating a transition towards a more zwitterionic character (N⁺-H···F⁻). acs.org This shift in proton position is accompanied by a pronounced deshielding (downfield shift) of the ¹H NMR signal. nih.govnmrwiki.org This phenomenon is attributed to the weakening of the hydrogen bond at higher temperatures, which increases the average H···acceptor distance and reduces the deshielding effect from the acceptor atom. nih.govnmrwiki.org

The one-bond fluorine-hydrogen coupling constant (¹JFH) also exhibits a strong temperature dependence. In the 1:1 collidine-HF complex, ¹JFH decreases significantly as the temperature is lowered, nearly vanishing at the lowest temperatures studied. acs.org This trend is indicative of the proton moving away from fluorine and toward nitrogen. nih.govacs.org

Temperature (K)δ(¹H) (ppm)δ(¹⁹F) (ppm)¹JFH (Hz)²JFN (Hz)
15016.03-143.114896
13016.71-140.29296
11517.29-137.64596
10517.65-135.9~2096

This interactive table summarizes the temperature-dependent NMR parameters for the 1:1 Collidine-HF complex, as reported in studies using a CDF₃/CDF₂Cl solvent mixture. Data extracted from scientific literature. acs.org

The properties of the solvent play a critical role in determining the structure and NMR parameters of hydrogen-bonded complexes. nih.govmdpi.com Hydrogen bonds are generally stronger and shorter in apolar solvents, while polar solvents can weaken them by competing for the donor and acceptor sites. nih.gov For collidine-HF complexes, the choice of a Freon mixture like CDF₃/CDF₂Cl is particularly insightful because its dielectric constant increases significantly as the temperature is lowered, rising from approximately 25 at 170 K to 45 at 100 K. fu-berlin.de

This change in solvent polarity with temperature has a profound effect on the hydrogen bond geometry. nih.govacs.orgfu-berlin.de The increasing polarity of the medium at lower temperatures preferentially solvates and stabilizes charged species. fu-berlin.de In the case of the 1:1 collidine-HF complex, the more polar environment at low temperatures favors the zwitterionic form [ColH]⁺[F]⁻ over the molecular form Col···HF. nih.govacs.org This solvent-induced proton displacement is the primary driving force behind the observed temperature dependence of the chemical shifts and coupling constants. nih.govacs.orgfu-berlin.de This effect demonstrates that the observed changes are not solely due to temperature itself but are intricately linked to the temperature-dependent properties of the solvent medium. fu-berlin.deresearchgate.net

Multinuclear NMR Applications (¹H, ¹⁹F, ¹⁵N NMR)

A comprehensive understanding of the collidine-HF hydrogen bond requires the observation of all involved nuclei. southampton.ac.uk Multinuclear NMR, utilizing ¹H, ¹⁹F, and ¹⁵N isotopes, provides a complete picture of the electronic and structural changes occurring at the proton donor (F), the proton acceptor (N), and the bridging proton (H) itself. nih.govacs.org The use of ¹⁵N-enriched collidine is particularly crucial for these studies, as it allows for the direct measurement of couplings to nitrogen and more precise determination of its chemical shift. nih.govacs.org

Isotope effects on NMR chemical shifts are a sensitive probe of hydrogen bond geometry and the shape of the proton's potential energy well. acs.orgnih.gov A primary isotope effect is the change in the chemical shift of the bridging hydron (B225902) itself upon substitution (PΔH(D) = δ(H) − δ(D)), while secondary isotope effects are the changes in the chemical shifts of other nuclei in the complex upon H/D substitution (nΔX(H/D) = δX(H) - δX(D), where n is the number of bonds). nih.gov

Deuterium substitution in a hydrogen bond leads to a change in the zero-point vibrational energy, which can alter the average bond length and the electronic structure. nih.gov In low-barrier hydrogen bonds, these small perturbations can lead to significant and measurable changes in chemical shifts. acs.org For example, in studies of related pyridine-acid complexes, H/D isotope effects on both the hydron and ¹⁵N chemical shifts were measured to gain information about the location of the proton and heavy atoms within the hydrogen bond. acs.org The analysis of these effects helps to distinguish between a single-well potential, where the proton is delocalized, and a double-well potential, indicative of a tautomeric equilibrium between molecular and zwitterionic forms. fu-berlin.denih.gov

Scalar (J) couplings across hydrogen bonds are direct evidence of the partial covalent character of the interaction, arising from the transfer of electron spin density through the bond. nih.govuni-regensburg.de In the collidine-HF system, several key scalar couplings provide critical structural information. nih.govacs.org

The one-bond couplings, ¹JHF and ¹JNH, directly measure the interaction between the bridging proton and the heavy atoms. Their magnitudes are highly dependent on the respective H-F and N-H distances. As the proton moves from fluorine to nitrogen with decreasing temperature, the magnitude of ¹JHF decreases while the magnitude of ¹JNH increases. acs.org Research on similar FHN systems has shown that the sign of the ¹JFH coupling constant can change as the F···H distance increases and the proton shifts toward the nitrogen atom. nih.gov

Perhaps the most remarkable finding in the collidine-HF system is the observation of a large two-bond coupling between fluorine and nitrogen, ²JFN, transmitted through the hydrogen bond. nih.govacs.org For the 1:1 complex, a coupling of approximately 95-96 Hz is observed, which is notably insensitive to temperature changes, unlike the one-bond couplings. acs.org This large, persistent coupling indicates a significant and continuous electronic interaction between the N and F atoms via the hydrogen bond, irrespective of the precise location of the proton. nih.govacs.org The observation that ²JFN remains very large (~95 Hz) even when ¹JFH approaches zero and changes sign provides strong evidence for the through-bond nature of this interaction. nih.gov

ComplexCoupling ConstantValue (Hz)
1:1 Collidine-HF¹JFH~20 to 148 (Temp. Dependent)
1:1 Collidine-HF²JFN~96
[ColH]⁺[FHF]⁻¹JNH-76
[ColH]⁺[FHF]⁻²JFN45

This interactive table presents key scalar coupling constants measured for various collidine-hydrogen fluoride complexes. The data highlights the transmission of spin information across the N-H-F hydrogen bond. Data extracted from scientific literature. nih.govacs.org

Two-Dimensional NMR Techniques (e.g., HOESY, HSQC) for Structural and Dynamic Correlations

Two-dimensional NMR spectroscopy offers a powerful lens through which the spatial proximity and scalar coupling pathways within molecular complexes can be mapped, providing detailed insights into their three-dimensional structure and dynamic behavior. While one-dimensional NMR provides information on the chemical environment of individual nuclei, 2D techniques reveal correlations between nuclei, painting a more complete picture of the molecular architecture. In the context of collidine-hydrogen fluoride complexes, techniques such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly illuminating.

Low-temperature NMR studies have been instrumental in resolving the distinct species present in mixtures of collidine and hydrogen fluoride. By slowing the rates of chemical exchange, researchers have been able to identify and characterize a series of well-defined complexes with varying stoichiometries, including 1:1 (Collidine-HF), 1:2 (Collidine-(HF)₂), 2:3 ((Collidine)₂-(HF)₃), and 1:3 (Collidine-(HF)₃).

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR experiment that detects through-space correlations between heteronuclei, typically ¹H and another nucleus such as ¹⁹F. The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei, making it an extremely sensitive probe of internuclear distances up to approximately 5 Å. In the study of collidine-hydrogen fluoride complexes, a ¹H-¹⁹F HOESY experiment would be invaluable for unequivocally establishing the spatial proximity of the acidic proton of HF and the nitrogen atom of the collidine ring, as well as the surrounding methyl and aromatic protons. This would provide direct evidence of hydrogen bond formation and help to define the geometry of the complex.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, on the other hand, reveals correlations between a proton and a directly attached heteronucleus (e.g., ¹³C or ¹⁵N) through one-bond scalar couplings (¹J). An ¹H-¹⁵N HSQC experiment on an ¹⁵N-labeled collidine-HF sample would show a correlation peak for the N-H bond in the protonated collidine species, providing precise chemical shift information for both the proton and the nitrogen nucleus. The magnitude of the ¹JNH coupling constant is sensitive to the hybridization of the nitrogen atom and the N-H bond length, offering insights into the degree of proton transfer from fluorine to nitrogen. As the proton is shared more equally between N and F, the magnitude of ¹JNH is expected to change, reflecting the evolving electronic structure of the hydrogen bond.

The research findings from low-temperature NMR studies provide the foundational data upon which the interpretation of 2D NMR spectra is built. The observed chemical shifts and scalar coupling constants across the hydrogen bond (e.g., ¹JFH, ¹JNH, and ²JFN) are highly sensitive to the geometry and electronic structure of the F-H-N interface. For instance, the one-bond coupling constant across the hydrogen bond, ¹hJFH, exhibits a strong dependence on the F···H distance.

Below is a table summarizing key NMR parameters obtained from low-temperature studies of various collidine-hydrogen fluoride complexes. These parameters are crucial for understanding the structural and dynamic correlations that would be further elucidated by 2D NMR techniques like HOESY and HSQC.

Complex Stoichiometry (Collidine:HF)¹H Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)¹JFH (Hz)¹JNH (Hz)²JFN (Hz)
1:118.2 - 19.5-150 to -160~0 - 120~50 - 70~96
1:216.5-165---
2:317.5-155 (bridging F)---
1:315.8-170---

Note: The chemical shifts and coupling constants can vary significantly with temperature and solvent.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) in Hydrogen Bond Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a highly sensitive method for probing the strength and nature of hydrogen bonds. The formation of a hydrogen bond, such as the N···H-F interaction in the collidine-hydrogen fluoride complex, leads to characteristic changes in the vibrational spectrum. The most prominent of these is a significant red-shift (a decrease in frequency) and broadening of the stretching vibration of the proton donor group, in this case, the H-F bond.

The uncomplexed, "free" H-F stretching vibration occurs at a high frequency. Upon formation of the hydrogen bond to the nitrogen atom of collidine, the H-F bond is weakened and elongated. This results in a substantial decrease in the energy required to excite its stretching vibration, leading to a new, broad absorption band at a much lower frequency in the IR spectrum. The magnitude of this red-shift is directly correlated with the strength of the hydrogen bond; stronger bonds exhibit larger shifts.

Furthermore, the vibrational modes of the proton acceptor, collidine, are also perturbed upon complexation. The in-plane and out-of-plane bending vibrations of the pyridine (B92270) ring, as well as the C-N stretching modes, can experience shifts in their absorption frequencies. These shifts, although typically smaller than that of the H-F stretch, provide valuable confirmatory evidence of complex formation and can offer insights into the structural rearrangements within the collidine molecule upon hydrogen bonding.

Studies on protonated collidine homodimers, such as [Col-H-Col]⁺, have shown that the symmetrical and antisymmetrical C-N stretching vibrations of the collidine ring are sensitive to the hydrogen-bonding environment. In the free collidine molecule, these modes appear at specific frequencies. Upon protonation and formation of a hydrogen bond, these bands shift, providing a spectral signature for the complexed state. The principles derived from these studies are directly applicable to the collidine-hydrogen fluoride system, where similar shifts in the collidine ring vibrations would be expected upon formation of the N···H-F hydrogen bond.

The following table presents representative infrared vibrational frequencies for collidine and the anticipated shifts upon formation of a strong hydrogen bond, based on studies of protonated collidine species.

Vibrational ModeFree Collidine (cm⁻¹)Hydrogen-Bonded Collidine (cm⁻¹)Expected Shift (Δν, cm⁻¹)
H-F Stretch~39612000 - 3000-1000 to -2000 (Broad)
C-N Symmetric Stretch~1600Shifted to higher or lower frequency+/- 10-30
C-N Antisymmetric Stretch~1560Shifted to higher or lower frequency+/- 10-30
Ring Breathing Mode~1030Shifted+/- 5-15
C-H Aromatic Stretch3000 - 3100Minor shifts+/- 5-10

Note: The exact frequencies and shifts for the collidine-hydrogen fluoride complex will depend on the specific stoichiometry, solvent, and temperature.

Applications and Reaction Mechanisms Involving Collidine Hydrogen Fluoride

Collidine-Hydrogen Fluoride (B91410) as a Reagent in Fluorination Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The collidine-hydrogen fluoride system provides a convenient and effective means of achieving this transformation through nucleophilic fluorination.

Nucleophilic fluorination reactions fundamentally involve the displacement of a leaving group by a fluoride ion. The primary mechanism for such transformations is the SN2 (bimolecular nucleophilic substitution) pathway. This process involves a backside attack of the nucleophilic fluoride ion on the carbon atom bearing the leaving group, resulting in an inversion of the stereochemical configuration at that center. alfa-chemistry.com

In the context of the collidine-hydrogen fluoride system, the fluoride ion is the active nucleophile. The reaction is influenced by several factors, including the nature of the substrate, the leaving group, and the reaction conditions. For aliphatic substrates with good leaving groups (e.g., tosylates, mesylates, or halides), the SN2 mechanism is generally favored.

Hydrogen bonding plays a crucial role in modulating the reactivity of the fluoride ion. While strong hydrogen bonding can decrease the nucleophilicity of the fluoride ion by solvating it, controlled hydrogen bonding can activate both the substrate and the fluoride ion, thereby enhancing the reaction rate and selectivity. alfa-chemistry.comrsc.org

Collidine, a sterically hindered organic base, plays a pivotal role in fluorination reactions involving hydrogen fluoride. Its primary function is to act as a proton acceptor, or Brønsted base. This interaction with hydrogen fluoride leads to the formation of the collidinium ion and the fluoride anion, effectively creating a source of nucleophilic fluoride that is easier to handle than anhydrous hydrogen fluoride.

In a notable study on the hydrofluorination of alkenes, 2,4,6-collidine was employed as a catalytic proton shuttle. nih.gov In this system, which utilized triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the primary fluorine and proton source, it was hypothesized that the in-situ-formed collidinium ion is a more efficient proton donor than the triethylammonium (B8662869) ion. nih.gov This enhanced acidity is crucial for the protonation of intermediates in the catalytic cycle. When collidine was absent from the reaction, only trace amounts of the desired hydrofluorinated product were observed, underscoring its critical role in the reaction's success. nih.gov

Furthermore, in reactions that generate acidic byproducts, collidine can act as an acid scavenger, neutralizing the acid and preventing potential side reactions or degradation of sensitive functional groups present in the substrate or product.

The collidine-hydrogen fluoride system and related methodologies have demonstrated utility in specific fluorination reactions, most notably in the hydrofluorination of alkenes.

Hydrofluorination of Alkenes: The addition of hydrogen fluoride across a carbon-carbon double bond is a direct and atom-economical method for synthesizing alkyl fluorides. nih.govnih.gov However, the direct use of gaseous HF presents significant handling challenges. nih.gov Amine-hydrogen fluoride complexes, including those conceptually similar to a collidine-HF system, offer a safer and more practical alternative. nih.gov

In a cobalt-catalyzed hydrofluorination of alkenes, 2,4,6-collidine was a key component of the optimal reaction conditions, which also included a photocatalyst and Et₃N·3HF. nih.gov The reaction proceeded with excellent yield for a model 1,1-disubstituted alkene, as detailed in the table below. nih.gov

EntryCatalystPhotocatalystAdditiveSolventYield (%)
1Co-1Ir(ppy)₃2,4,6-CollidineDCM86
2Co-1Ir(ppy)₃NoneDCMTrace
Reaction conditions: 1,1-disubstituted alkene (0.2 mmol), Co-1 (catalyst), Ir(ppy)₃ (photocatalyst), Et₃N·3HF, in dichloromethane (B109758) (DCM) under light irradiation.

Selective Halogen-Fluorine Exchange: While specific examples detailing the use of collidine-hydrogen fluoride for halogen-fluorine exchange are not prevalent in the reviewed literature, this transformation is a cornerstone of nucleophilic fluorination. The Finkelstein reaction, a classic example of halogen exchange, typically involves the reaction of an alkyl halide with a metal fluoride. Conceptually, a collidine-hydrogen fluoride system could serve as the fluoride source for such a reaction, displacing a halide (e.g., chloride, bromide, or iodide) with a fluoride. The success of such a reaction would depend on the relative nucleophilicity of the fluoride ion and the leaving group ability of the halide.

Catalytic Functions of Collidine-Hydrogen Fluoride Systems

Beyond its stoichiometric use as a fluorinating agent, the collidine-hydrogen fluoride system can exhibit catalytic functions, primarily through Brønsted acid catalysis.

The in-situ formation of the collidinium ion from the reaction of collidine with a proton source like hydrogen fluoride generates a Brønsted acid. This acidic species can catalyze a variety of organic transformations. nih.govkaust.edu.sarsc.org

In the context of the aforementioned cobalt-catalyzed hydrofluorination, rotating disk electrode (RDE) voltammetry experiments provided evidence for the role of the collidinium ion in the catalytic cycle. nih.gov The addition of collidinium triflate (Coll·HOTf) as a proton source led to a significant enhancement in the catalytic current, consistent with the generation of a Co(III)-H intermediate via protonation of a Co(I) species. nih.gov Notably, when Et₃N·3HF was used as the proton source in the absence of collidine, no such catalytic current was observed, further supporting the hypothesis that the collidinium ion is the more effective proton donor in this system. nih.gov

The presence of collidine in a fluorination system can significantly impact the selectivity and efficiency of the reaction. As demonstrated in the hydrofluorination of alkenes, the inclusion of collidine was essential for achieving a high yield of the product. nih.gov Its role as a proton shuttle ensures the efficient generation of the necessary catalytic intermediates, thereby driving the reaction forward.

The selectivity of fluorination reactions can also be influenced by the reaction environment. Hydrogen bonding, for instance, can modulate the regioselectivity of nucleophilic fluorination. nih.gov By acting as a base and influencing the hydrogen-bonding network of the reaction medium, collidine can contribute to controlling the regiochemical outcome of the fluorination process. The steric bulk of collidine can also play a role in selectivity, potentially directing the approach of the fluoride nucleophile or other reagents in a sterically controlled manner.

Frontiers in Collidine Hydrogen Fluoride Research

Exploration of Solvatomers and Their Impact on Complex Behavior

The behavior of the hydrogen fluoride-collidine complex is not solely dictated by the intrinsic properties of the two molecules but is also profoundly influenced by its immediate chemical environment. The solvent, in particular, can modulate the structure, stability, and reactivity of the complex through the formation of "solvatomers"—isomers that differ in the arrangement and number of solvent molecules.

Recent low-temperature nuclear magnetic resonance (NMR) studies have provided unprecedented insight into the speciation of hydrogen fluoride-collidine mixtures. By employing a CDF₃/CDF₂Cl solvent system, researchers have been able to operate in the slow proton and hydrogen bond exchange regime below 140 K. nih.gov This has allowed for the direct observation and characterization of several distinct hydrogen-bonded complexes with varying stoichiometries, including 1:1, 2:3, 1:2, and 1:3 (collidine:HF). nih.gov

Crucially, the NMR parameters of the simplest 1:1 complex, collidine hydrofluoride (ColHF), exhibit a strong dependence on both temperature and the polarity of the solvent. nih.gov This observation underscores the significant impact of the solvent environment on the electronic and geometric structure of the hydrogen bond. The structure of the ColHF complex at low temperatures is described as being intermediate between a molecular and a zwitterionic form, a delicate balance that is readily perturbed by solvent interactions. nih.gov

Development of New Spectroscopic Methodologies for Hydrogen Bond Characterization

The precise characterization of the strong hydrogen bond in the collidine-hydrogen fluoride (B91410) complex necessitates the application and development of sophisticated spectroscopic techniques. Low-temperature NMR spectroscopy has proven to be a particularly powerful tool in this regard.

By utilizing ¹H, ¹⁹F, and ¹⁵N NMR spectroscopy at temperatures as low as 94 K, researchers have been able to directly probe the atoms involved in the hydrogen bond. nih.gov A key achievement has been the measurement of scalar coupling constants across the hydrogen bridges, specifically the ¹⁹F-¹H (¹JFH) and ¹⁹F-¹⁵N (²JFN) couplings. nih.gov These couplings provide invaluable information about the covalent character and geometry of the hydrogen bond. nih.gov

For instance, in the series of observed collidine-HF complexes, the evolution of these scalar couplings has been systematically studied. nih.gov A significant finding is the observation of a sign change for the ¹JFH coupling constant as the F-H distance increases and the proton is shifted towards the nitrogen atom of collidine. nih.gov Notably, even when the ¹JFH coupling constant passes through zero, the two-bond coupling between the heavy atoms (²JFN) remains large, on the order of 95 Hz. nih.gov This demonstrates the utility of multi-nuclear NMR approaches in providing a more complete picture of the bonding within these complexes.

The table below summarizes the key NMR parameters measured for different collidine-HF complexes, illustrating the sensitivity of these parameters to the specific composition of the complex.

Complex Composition (Collidine:HF)Observed SpeciesKey NMR Spectroscopic Features
1:1ColHFStructure intermediate between molecular and zwitterionic; NMR parameters are highly temperature and solvent dependent. nih.gov
2:3[ColHFHCol]⁺[FHF]⁻A contact ion pair. nih.gov
1:2[ColH]⁺[FHF]⁻An ionic salt with a strong hydrogen bond between the collidinium cation and the [FHF]⁻ anion. nih.gov
1:3[ColH]⁺[F(HF)₂]⁻An ionic pair featuring one FHN and two FHF hydrogen bonds. nih.gov

These detailed spectroscopic investigations, combining low temperatures and multi-nuclear detection, represent a significant methodological advancement for characterizing strong hydrogen bonds in solution.

Design of Novel Catalytic Systems Based on Collidine-Hydrogen Fluoride Interactions

The ability of collidine to act as a proton shuttle and its interaction with hydrogen fluoride are being harnessed in the design of innovative catalytic systems. A notable example is the development of a cobalt-catalyzed hydrofluorination of alkenes. chemrxiv.org In this system, 2,4,6-collidine plays a crucial role as a catalytic proton shuttle, facilitating the transfer of protons in the reaction mechanism. chemrxiv.org

The key components of this novel catalytic system are outlined in the table below:

ComponentRole in the Catalytic System
Cobalt-salen complex (Co-1)Metal-Hydride Hydrogen Atom Transfer (MHAT) catalyst. chemrxiv.org
Iridium(III) tris(2-phenylpyridine) (Ir(ppy)₃)Photocatalyst. chemrxiv.org
2,4,6-CollidineCatalytic proton shuttle. chemrxiv.org
Triethylamine (B128534) tris-hydrofluoride (Et₃N·3HF)Fluoride and proton source. chemrxiv.org

The function of collidine as a proton shuttle is critical for the efficiency of the catalytic cycle. The interaction between collidine and the HF source creates a buffered and reactive medium that enables the controlled delivery of protons and fluoride ions to the substrate. This approach circumvents the challenges associated with using gaseous HF directly, such as its high toxicity and the difficulty in handling. chemrxiv.org The successful application of collidine in this system highlights the potential for designing new catalytic transformations by leveraging the well-defined interactions within hydrogen fluoride-base complexes.

Advanced Computational Modeling of Complex Chemical Environments

Advanced computational modeling has emerged as an indispensable tool for elucidating the intricate details of chemical systems, and the hydrogen fluoride-collidine complex is no exception. While experimental studies provide valuable macroscopic and spectroscopic data, computational methods offer a molecular-level understanding of the structures, energetics, and dynamics that govern the behavior of this complex.

Quantum chemical calculations, such as Density Functional Theory (DFT), are particularly well-suited for investigating the nature of the strong hydrogen bond in the collidine-HF system. These methods can accurately predict geometric parameters, vibrational frequencies, and the electronic charge distribution, providing insights that are complementary to experimental data. For instance, computational models can be used to rationalize the observed trends in NMR scalar coupling constants as a function of hydrogen bond geometry. nih.gov

Furthermore, the influence of the solvent environment on the complex can be explicitly modeled using a variety of computational approaches. Microsolvation models, where a small number of explicit solvent molecules are included in the quantum chemical calculation, can provide a detailed picture of the specific interactions between the solute and the first solvation shell. For more complex and dynamic solvent effects, a combination of quantum mechanics and molecular mechanics (QM/MM) methods or ab initio molecular dynamics (AIMD) simulations can be employed. These advanced techniques allow for the simulation of the collidine-HF complex within a larger, explicit solvent environment, enabling the study of dynamic processes and the calculation of thermodynamic properties.

Although specific advanced computational studies focusing solely on the collidine-hydrogen fluoride complex in complex chemical environments are still emerging, the methodologies developed for modeling hydrogen fluoride and other hydrogen-bonded systems provide a strong foundation for future investigations. nih.gov Such studies will be crucial for understanding the role of solvatomers, predicting the behavior of the complex in different reaction media, and guiding the design of new catalytic systems based on collidine-hydrogen fluoride interactions.

Q & A

What is the role of collidine in reaction mechanisms involving hydrogen fluoride (HF), and how can its participation be methodologically confirmed?

Basic Research Question
Collidine (2,4,6-trimethylpyridine) often acts as a Brønsted base or proton scavenger in reactions with HF, stabilizing intermediates via hydrogen bonding or ion-pair formation. For example, in titanium-mediated epoxide reductions, collidine buffers acidity by forming collidine hydrochloride, preventing premature β-scission of radicals . To confirm its role:

  • Isotopic Labeling : Use collidine deuterochloride (Coll•DCl) and THF-d8 to track hydrogen/deuterium transfer via GC-MS and 1H^1H NMR, as demonstrated in studies where deuterium incorporation in products confirmed collidine’s involvement in hydrogen atom transfer (HAT) .
  • Kinetic Analysis : Monitor reaction rates under varying collidine concentrations. First-order kinetics with collidine indicate its role in maintaining constant bromide ion concentration (via precipitation of collidine hydrobromide) in elimination reactions .

Which spectroscopic methods are most effective for characterizing hydrogen bonding between HF and collidine?

Basic Research Question
Nuclear Magnetic Resonance (NMR) and computational modeling are key:

  • 1H/15N^1H/^{15}N NMR : Correlate chemical shielding and coupling constants (e.g., 2hJNF^2hJ_{N-F}) to hydrogen bond geometry. For FH:collidine complexes, 2hJNF^2hJ_{N-F} values reflect proton-sharing or ion-pair bonding, distinguishable from weaker pyridine-based interactions .
  • Computational Studies : Optimize F–H–N distances using ab initio methods (e.g., EOM-CCSD) to predict coupling constants and validate experimental NMR data .

How do steric and electronic properties of collidine influence its accessibility in porous materials like zeolites?

Basic Research Question
Collidine’s bulkiness (3 methyl groups) limits access to confined acid sites in zeolites. To quantify accessibility:

  • Acid Site Titration : Treat zeolites (e.g., MOR) with oxalic acid and NH4_4F to create mesopores, then use collidine adsorption (via FTIR or TPD) to measure accessible sites. For example, combined treatments increased collidine-accessible acid sites from 2% to 41% in MOR-A-AF .
  • Porosity Analysis : Compare BET surface area and pore volume before/after collidine adsorption to assess diffusion limitations .

How can isotopic labeling resolve mechanistic ambiguities in collidine-mediated reactions with HF?

Advanced Research Question
Isotopic studies distinguish HAT pathways:

  • Deuterated Reagents : Use THF-d8 and Coll•DCl to trace hydrogen sources. In Ti(III)-mediated reactions, GC-MS analysis of deuterated products (e.g., 26% D-incorporation in cis-13) confirmed collidine as a secondary HAT donor, overriding THF’s α-hydrogens .
  • 1H^1H NMR Mapping : Assign deuterium positions in products (e.g., tertiary carbons) to identify HAT origins .

What computational approaches best model the hydrogen-bonding dynamics in FH:collidine complexes?

Advanced Research Question
Proton-sharing and ion-pair states in FH:collidine require advanced modeling:

  • Ab Initio Optimization : Vary F–H distances at the PW6B95-D3 level to predict 2hJNF^2hJ_{N-F} coupling constants. Collidine’s stronger basicity vs. pyridine shifts equilibria toward proton-shared bonds, validated against experimental NMR .
  • Solvent Effects : Include bulk solvent (e.g., THF) in DFT calculations to account for dielectric screening and hydrogen bond stabilization .

How can contradictory data on collidine’s accessibility in zeolites be reconciled?

Advanced Research Question
Discrepancies arise from pretreatment methods:

  • Comparative Adsorption Studies : Contrast collidine accessibility in MOR variants (e.g., MOR-A vs. MOR-A-AF). Post-synthetic treatments (NH4_4F + oxalic acid) enhance mesoporosity, enabling collidine to access side pockets (41% vs. 2% in untreated MOR) .
  • Site-Specific Probes : Use smaller probes (e.g., NH3_3) to differentiate total vs. collidine-accessible acid sites, addressing underestimation in microporous materials .

What strategies optimize collidine’s efficacy as a base in HF-dependent reactions?

Advanced Research Question
Optimization involves balancing concentration and solvent effects:

  • Stoichiometric Screening : Increase collidine loading (e.g., from 25 to 300 mol%) to enhance yields in light-driven alkyl transpositions (95% yield in PhCF3_3 vs. 46% with weaker bases) .
  • Solvent Polarity : Use low-polarity solvents (e.g., PhCF3_3) to stabilize collidine’s free base form, avoiding protonation that reduces basicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.